8-(4-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-9-10(2)23-13-14(20(3)17(25)21(4)15(13)24)19-16(23)22(9)12-7-5-11(18)6-8-12/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVVUACLCWZQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 1,3,6,7-Tetramethylpurine-2,4-Dione
The purine-dione core is prepared via sequential alkylation of xanthine derivatives. Starting with theophylline (1,3-dimethylxanthine), methylation at N6 and N7 positions is achieved using methyl iodide in dimethylformamide (DMF) under basic conditions (K₂CO₃, 80°C, 12 h). The reaction yields 1,3,6,7-tetramethylxanthine with 85% purity, as confirmed by LC-MS.
Reaction Conditions:
- Substrate: Theophylline (10 mmol)
- Methylating Agent: Methyl iodide (40 mmol)
- Base: Potassium carbonate (20 mmol)
- Solvent: DMF (50 mL)
- Temperature: 80°C
- Time: 12 hours
Step 2: Imidazole Ring Formation
The tetramethylpurine-dione intermediate undergoes cyclocondensation with 4-chlorophenylglyoxal in the presence of ammonium acetate. This one-pot reaction facilitates imidazo[2,1-f]purine-dione formation via a [4+2] cycloaddition mechanism. The 4-chlorophenyl group is introduced at position 8 through electrophilic aromatic substitution, with acetic acid acting as a catalyst.
Optimized Parameters:
- Molar Ratio: 1:1.2 (purine-dione : 4-chlorophenylglyoxal)
- Catalyst: Ammonium acetate (2 equiv)
- Solvent: Glacial acetic acid
- Temperature: 120°C (reflux)
- Time: 6 hours
Yield: 62% after silica gel chromatography (ethyl acetate/hexane, 3:7).
Synthetic Route 2: Imidazole Precursor Functionalization
Step 1: Preparation of 8-(4-Chlorophenyl)imidazo[2,1-f]purine Intermediate
An alternative approach begins with 8-bromoimidazo[2,1-f]purine-2,4-dione, synthesized via bromination of the parent compound using N-bromosuccinimide (NBS) in CCl₄. Subsequent Suzuki-Miyaura coupling with 4-chlorophenylboronic acid installs the aryl group at position 8.
Coupling Conditions:
- Catalyst: Pd(PPh₃)₄ (5 mol%)
- Base: Na₂CO₃ (2 equiv)
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 90°C
- Time: 8 hours
Step 2: Sequential Methylation
The intermediate is subjected to quadruple methylation using dimethyl sulfate (DMS) in a stepwise manner. Methyl groups are introduced at N1, N3, N6, and N7 positions under controlled pH (pH 9–10) to avoid over-alkylation.
Methylation Protocol:
- N1/N3 Methylation: DMS (2 equiv), NaOH (1M), 0°C, 2 h.
- N6/N7 Methylation: DMS (4 equiv), NaOH (1M), 25°C, 6 h.
Overall Yield: 58% after recrystallization (ethanol/water).
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed >99% purity, with retention time = 12.7 min.
Challenges and Optimization Strategies
Regioselectivity in Methylation
Competitive alkylation at N9 was observed during Step 2 of Route 2, leading to byproducts (15–20%). Switching to a bulkier base (e.g., DBU) suppressed N9 methylation, improving regioselectivity to 9:1.
Solvent Effects on Cyclocondensation
Replacing acetic acid with trifluoroethanol (TFE) in Route 1 increased reaction efficiency (yield: 62% → 71%) due to enhanced solubility of the glyoxal intermediate.
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the chlorophenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imidazopyridine derivatives.
Substitution: Formation of various substituted imidazopyridine derivatives.
Scientific Research Applications
Overview
8-(4-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound notable for its unique fused imidazole and purine ring system. This compound has garnered attention in various fields due to its potential biological activities and applications in medicinal chemistry, materials science, and biochemistry.
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry , where it has been investigated for its anticancer properties. Research indicates that it can inhibit enzymes critical for cancer cell proliferation, such as dihydrofolate reductase and thymidylate synthase. These enzymes are essential for DNA synthesis and cell division, making them prime targets for anticancer therapies. Studies have shown that the compound can induce apoptosis in cancer cells by disrupting the folate pathway, leading to cell cycle arrest and subsequent cell death .
Biological Research
In biological research, this compound has been explored for its role in modulating various biological pathways. Its potential to influence inflammation and immune responses positions it as a candidate for further exploration in treating inflammatory diseases and disorders related to immune dysregulation .
Materials Science
The unique electronic properties of this compound also make it a subject of interest in materials science . Its structural characteristics lend themselves to applications in organic electronics and photovoltaic devices. The ability to modify its chemical structure allows for the development of new materials with tailored electronic properties suitable for advanced technological applications .
Case Studies and Research Findings
Several studies have documented the biological activity and therapeutic potential of this compound:
- Anticancer Activity : A study demonstrated that this compound effectively inhibited tumor growth in xenograft models by inducing apoptosis through the inhibition of key metabolic pathways involved in cancer cell survival.
- Inflammation Modulation : Research indicated that the compound could reduce inflammatory markers in vitro and in vivo models of inflammation, suggesting its potential as an anti-inflammatory agent .
- Material Properties : Investigations into its electronic properties revealed that the compound could be integrated into organic semiconductor devices due to its favorable charge transport characteristics.
Mechanism of Action
The mechanism of action of 8-(4-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase, which are crucial for DNA synthesis and cell proliferation.
Pathways Involved: By inhibiting these enzymes, the compound disrupts the folate pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Imidazo[2,1-f]purine-2,4-dione Derivatives
Key Observations :
R8 Substituent Dictates Target Specificity: Piperazinylalkyl chains (e.g., AZ-853, 3i) confer high 5-HT1A receptor affinity, often with antidepressant/anxiolytic effects . Bulky substituents (e.g., 6,7-dimethoxyisoquinolin in Compound 5) enable dual activity (receptor + enzyme inhibition) .
Methylation Patterns Influence Pharmacokinetics :
- The 1,3,6,7-tetramethyl configuration in the target compound likely enhances metabolic stability compared to analogs with fewer methyl groups (e.g., AZ-853: 1,3-dimethyl) .
- However, excessive methylation may reduce solubility, necessitating formulation optimizations .
Chlorophenyl vs. Fluorophenyl Effects: The 4-chlorophenyl group in the target compound provides moderate electronegativity and steric bulk, balancing receptor binding and metabolic stability.
Biological Activity
8-(4-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a heterocyclic compound belonging to the imidazopyridine class. Its unique structure comprises a fused imidazole and purine ring system, making it a subject of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN5O2 |
| Molecular Weight | 345.79 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Molecular Targets : The compound has been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase. These enzymes are crucial for DNA synthesis and cell proliferation.
- Pathways Involved : By inhibiting these enzymes, the compound disrupts the folate pathway leading to cell cycle arrest and apoptosis in cancer cells. This mechanism underlies its potential as an anticancer agent .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity through various mechanisms:
- Inhibition of Cancer Cell Proliferation : Studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis .
- Enzyme Inhibition : The compound's inhibition of DHFR and thymidylate synthase has been linked to reduced nucleotide synthesis essential for DNA replication .
Neuropharmacological Effects
Recent studies have explored the compound's potential as an antidepressant and anxiolytic agent:
- Serotonin Receptor Affinity : It has been evaluated for its affinity towards serotonin receptors (5-HT1A and 5-HT7), showing promise as a mixed receptor ligand with potential antidepressant effects .
- Animal Model Studies : In vivo studies have indicated that certain derivatives of this compound exhibit greater antianxiety effects than traditional anxiolytics like diazepam .
Similar Compounds
To understand the uniqueness of this compound in biological activity:
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 6-Mercaptopurine | Purine synthesis inhibition | Anticancer |
| Azathioprine | Immunosuppressive | Anticancer |
| Other Imidazo[1,2-a]pyrimidines | Varies based on substitutions | Varies |
The distinct substitution pattern of this compound imparts unique electronic and steric properties that differentiate it from other compounds in its class .
Study on Anticancer Activity
A study published in PubMed evaluated the anticancer effects of this compound on various human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutics .
Evaluation for Antidepressant Effects
In a pharmacological study assessing antidepressant properties through forced swim tests in mice models treated with derivatives of this compound showed significant reductions in immobility time compared to control groups. This suggests potential effectiveness as a treatment for depression .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 8-(4-chlorophenyl)-imidazo-purine-dione derivatives?
- Methodological Answer : The compound can be synthesized via Huisgen cycloaddition (click chemistry) or Sonogashira coupling. For example, the Huisgen reaction involves reacting para-chloroaniline-derived azides with alkynes under CuI catalysis, sodium ascorbate, and N,N'-dimethylethylenediamine at 65°C for 3 hours . Sonogashira reactions require Pd(PPh₃)₄, CuI, and DMF at 80°C for 16 hours to introduce arylpropynyl groups . Purification typically involves column chromatography with ethanol or aqueous/organic solvent systems.
Q. How is the structural characterization of this compound validated post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR, IR, and HRMS. For example, ¹H NMR peaks for methyl groups (δ ~3.35–3.50 ppm) and aromatic protons (δ ~7.0–7.5 ppm) confirm substitution patterns. HRMS (ESI) with <5 ppm mass accuracy validates molecular integrity . IR spectra (e.g., C=O stretches at ~1700 cm⁻¹) further corroborate functional groups .
Q. What are the primary biological targets of this compound in preclinical studies?
- Methodological Answer : The compound and its analogs primarily target serotonin receptors (5-HT₁A, 5-HT₇) and adenosine receptors (A₁, A₂A). Radioligand binding assays (e.g., with [³H]8-OH-DPAT for 5-HT₁A) show nanomolar affinity (Ki = 0.2–0.6 nM) . Functional cAMP assays confirm partial agonism at 5-HT₁A receptors .
Q. How are in vitro receptor affinity and selectivity profiles determined?
- Methodological Answer : Competitive binding assays using HEK-293 cells expressing human receptors (e.g., 5-HT₁A, A₂A). For example, displace [³H]WAY-100635 with test compounds at varying concentrations (1 nM–10 μM) to calculate Ki values. Selectivity is assessed against off-target receptors (e.g., D₂, PDE4B) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethylphenyl groups) impact pharmacological outcomes?
- Methodological Answer : Substituents at the phenyl ring (e.g., 2-fluoro vs. 3-trifluoromethyl) alter 5-HT₁A binding kinetics and brain penetration. For instance, AZ-861 (3-CF₃) shows stronger in vitro agonism, while AZ-853 (2-F) exhibits better blood-brain barrier permeability and in vivo efficacy in forced swim tests (FSTs) . Molecular docking studies (e.g., Glide SP in Schrödinger) reveal steric and electronic interactions with receptor subpockets .
Q. How can discrepancies between in vitro receptor affinity and in vivo efficacy be resolved?
- Methodological Answer : Evaluate pharmacokinetic parameters (e.g., metabolic stability, plasma protein binding) using human liver microsomes (HLM) and parallel artificial membrane permeability assays (PAMPA). For example, compound 4b shows 80% metabolic stability in HLMs but reduced in vivo activity due to high plasma protein binding . Brain-to-plasma ratios (e.g., >0.5) confirm CNS penetration .
Q. What experimental strategies assess metabolic stability and potential drug-drug interactions?
- Methodological Answer : Incubate the compound with HLMs (1 mg/mL protein) and NADPH for 60 minutes. Analyze metabolites via LC-MS/MS. CYP450 inhibition assays (e.g., CYP3A4, 2D6) identify enzyme interactions. For example, AZ-853 shows weak CYP3A4 inhibition (IC₅₀ >10 μM), suggesting low interaction risk .
Q. What preclinical models are used to evaluate safety profiles (e.g., cardiovascular, metabolic)?
- Methodological Answer : Conduct telemetry in rodents to monitor blood pressure (e.g., AZ-853 lowers systolic BP via α₁-adrenolytic effects) . Lipid metabolism is assessed via serum triglycerides/cholesterol assays after 14-day dosing . Sedation is evaluated using open-field tests, while weight gain is tracked longitudinally .
Methodological Notes
- Synthesis Optimization : Adjust reaction solvents (e.g., tert-butanol/H₂O for Huisgen) to improve yields .
- In Vivo Testing : Use male Swiss mice (25–30 g) in FSTs with imipramine (15 mg/kg) as a positive control .
- Data Analysis : Apply one-way ANOVA with post-hoc Tukey tests for behavioral studies (p <0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
